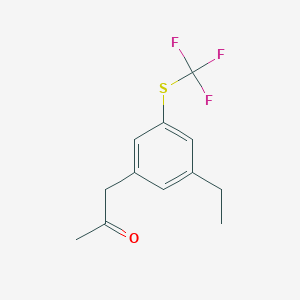
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where three hydrogen atoms are replaced by one chlorine atom and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1-chloro-2,5-difluorobenzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Fluorinated anilines or ethers.
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated cyclohexanes or partially hydrogenated benzenes.
Scientific Research Applications
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorine atoms.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,5-difluorobenzene: Lacks the fluoromethyl group, making it less reactive in certain substitution reactions.
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene: Similar structure but with different fluorine atom positions, leading to different chemical properties.
1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene: Another isomer with distinct reactivity and applications.
Uniqueness
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo selective reactions and form specific products makes it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C7H4ClF3 |
|---|---|
Molecular Weight |
180.55 g/mol |
IUPAC Name |
1-chloro-2,5-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,3H2 |
InChI Key |
KBVNEBUHODQPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CF)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


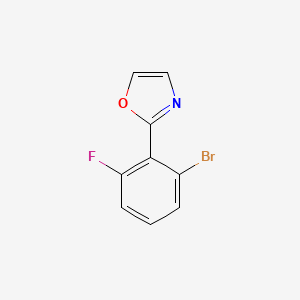
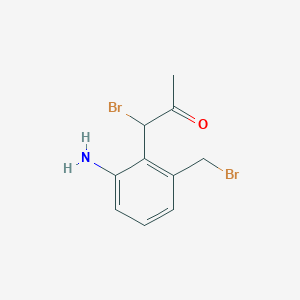
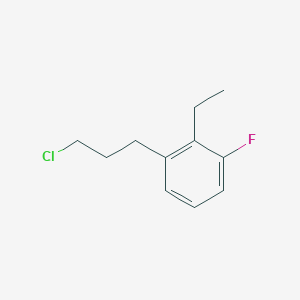
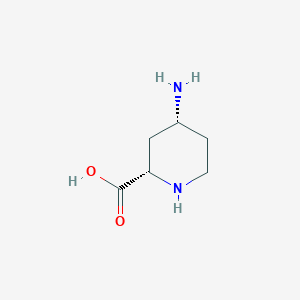
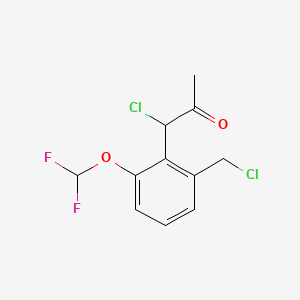

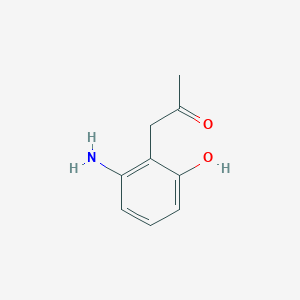


![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
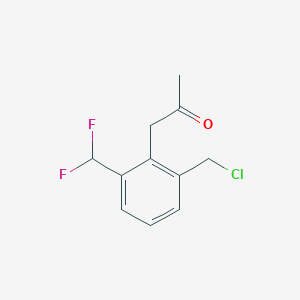
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
